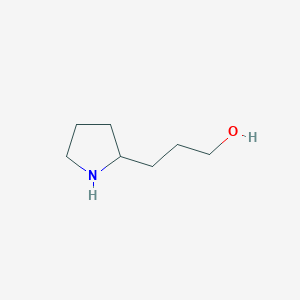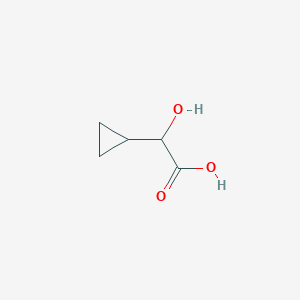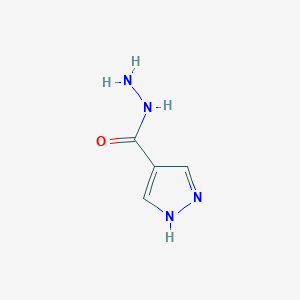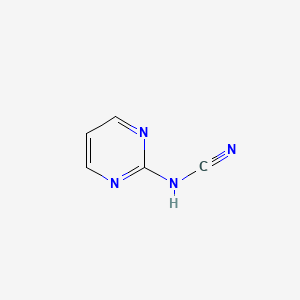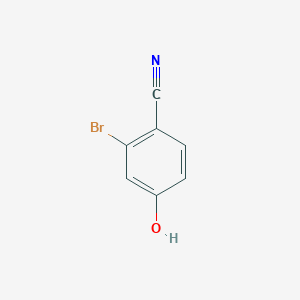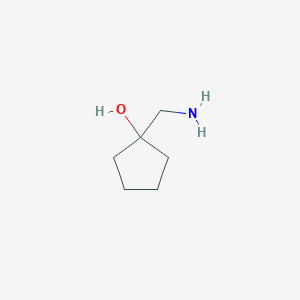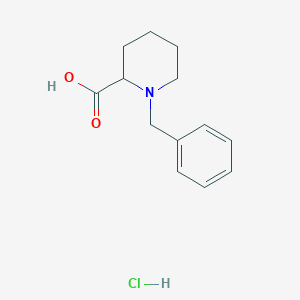
1-Benzylpiperidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, reduction, and salt formation. For instance, the synthesis of a benzylpiperidine derivative is described, which involves several steps starting from 1-benzyl-4-piperidine-carboaldehyde and 5,6-Dimethoxy-1-indanone, resulting in a yield above 60% and confirmation of the chemical structure by melting point and IR . This suggests that the synthesis of 1-Benzylpiperidine-2-carboxylic acid hydrochloride could also involve a multi-step process with a focus on optimizing yield and purity.
Molecular Structure Analysis
The molecular structure of supramolecular assemblies is characterized by single-crystal X-ray diffraction, revealing how molecules are packed in stacked layers and form host-guest networks . Although this paper does not directly discuss 1-Benzylpiperidine-2-carboxylic acid hydrochloride, the techniques and types of molecular interactions described could be relevant to its structural analysis.
Chemical Reactions Analysis
Chemical transformations of related compounds include reactions such as saponification, acetylation, and dehydrogenation . These reactions lead to the formation of various derivatives, indicating that 1-Benzylpiperidine-2-carboxylic acid hydrochloride could also undergo similar transformations, potentially affecting its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures and the types of intermolecular interactions they can form. For example, hydrogen bonding patterns play a significant role in the formation of supramolecular structures . The salt form of a compound, as seen in the synthesis of a benzylpiperidine derivative, can also affect its solubility and stability . These insights suggest that the physical and chemical properties of 1-Benzylpiperidine-2-carboxylic acid hydrochloride would need to be studied in the context of its molecular structure and potential intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis in Drug Development
1-Benzylpiperidine-2-carboxylic acid hydrochloride plays a significant role in the synthesis of various pharmacologically important compounds. For instance, it is used in the synthesis of Donepezil Hydrochloride, a drug used for the treatment of Alzheimer's disease. This synthesis involves a series of chemical reactions including Aldol condensation and catalytic hydrogenation, highlighting its utility in complex organic syntheses (Bing, 2005).
Inhibitor of Cholinesterases
Research indicates that derivatives of 1-Benzylpiperidine-2-carboxylic acid hydrochloride can act as inhibitors of cholinesterases, enzymes critical in the functioning of the nervous system. Some compounds derived from it have shown potential in inhibiting butyrylcholinesterase (BuChE), suggesting their relevance in the study of neurological disorders and diseases (Jakubowska et al., 2012).
Molecular Docking and Structural Studies
In the field of molecular docking and structural analysis, 1-Benzylpiperidine-2-carboxylic acid hydrochloride and its derivatives are studied for their interactions with other molecules and potential biological activities. These studies encompass a wide range of applications including understanding disease mechanisms and designing new drugs (Sagaama et al., 2020).
Catalytic and Synthetic Applications
This compound is also significant in catalytic processes, as demonstrated by its use in the catalytic hydrogenation in the synthesis of Donepezil Hydrochloride. Its role in facilitating specific chemical transformations is crucial in the development of efficient and cost-effective pharmaceutical manufacturing processes (Niphade et al., 2008).
Biological Activity Studies
1-Benzylpiperidine-2-carboxylic acid hydrochloride and its derivatives have been studied for various biological activities. These studies are important for discovering new therapeutic agents and understanding the molecular basis of diseases. The compound's versatility in forming different derivatives allows for extensive exploration in this area (Chavan & Pai, 2007).
Safety And Hazards
The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-benzylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOMZUWHICYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517896 | |
| Record name | 1-Benzylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-2-carboxylic acid hydrochloride | |
CAS RN |
66120-28-3 | |
| Record name | 1-Benzylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


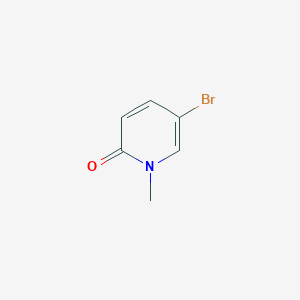
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)
